molecular formula C19H21FN2O3S B2443472 4-fluoro-2-methyl-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzene-1-sulfonamide CAS No. 955751-22-1

4-fluoro-2-methyl-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzene-1-sulfonamide

Cat. No.: B2443472
CAS No.: 955751-22-1
M. Wt: 376.45
InChI Key: UONIFAHICGXZEH-UHFFFAOYSA-N
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Description

4-fluoro-2-methyl-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzene-1-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorinated benzene ring, a methyl group, and a sulfonamide moiety.

Preparation Methods

The synthesis of 4-fluoro-2-methyl-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzene-1-sulfonamide involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Fluorinated Benzene Ring: The starting material, 4-fluoro-2-methylbenzenamine, undergoes a series of reactions to introduce the sulfonamide group.

    Introduction of the Isoquinoline Moiety: The intermediate product is then reacted with 2-propanoyl-1,2,3,4-tetrahydroisoquinoline under specific conditions to form the final compound.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

4-fluoro-2-methyl-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-fluoro-2-methyl-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-fluoro-2-methyl-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. The fluorinated benzene ring and isoquinoline moiety may also play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to 4-fluoro-2-methyl-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzene-1-sulfonamide include:

    4-fluoro-2-methylbenzenamine: A precursor in the synthesis of the target compound.

    2-propanoyl-1,2,3,4-tetrahydroisoquinoline: Another precursor used in the synthesis.

    4-fluoro-2-methylphenol: A structurally similar compound with different functional groups.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

4-fluoro-2-methyl-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3S/c1-3-19(23)22-9-8-14-4-6-17(11-15(14)12-22)21-26(24,25)18-7-5-16(20)10-13(18)2/h4-7,10-11,21H,3,8-9,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UONIFAHICGXZEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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